![molecular formula C17H12F3N3O2S2 B2546592 Ethyl-3-(2-Thienyl)-5-{[3-(Trifluormethyl)phenyl]sulfanyl}-1,2,4-triazin-6-carboxylat CAS No. 338965-93-8](/img/structure/B2546592.png)

Ethyl-3-(2-Thienyl)-5-{[3-(Trifluormethyl)phenyl]sulfanyl}-1,2,4-triazin-6-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

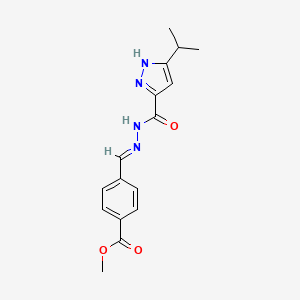

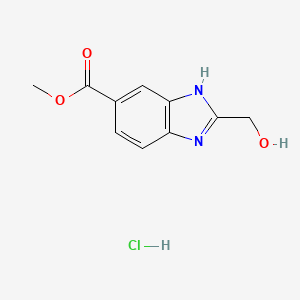

Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C17H12F3N3O2S2 and its molecular weight is 411.42. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die Trifluormethylgruppe spielt eine entscheidende Rolle in der Pharmakologie, Agrochemie und Materialwissenschaften. Aktuelle Fortschritte in der Trifluormethylierung von kohlenstoffzentrierten Radikalzwischenprodukten haben ihre Bedeutung hervorgehoben . Diese Verbindung kann als Vorläufer für Trifluormethylradikale dienen, die eine selektive Funktionalisierung organischer Moleküle ermöglichen.

- Trifluormethylphenyl-sulfon, traditionell ein nukleophiles Trifluormethylierungsmittel, wurde als Vorläufer für Trifluormethylradikale umfunktioniert. Unter Bestrahlung mit sichtbarem Licht bildet es Elektronendonor-Akzeptor-Komplexe mit Arylthiolatanionen, was zu intramolekularen Einzelelektronentransfer (SET)-Reaktionen führt. Dieser Prozess ermöglicht die S-Trifluormethylierung von Thiophenolen unter photoredox-katalysatorfreien Bedingungen .

- Derivate dieser Verbindung haben antivirales Potenzial gezeigt. So zeigte beispielsweise Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität gegen das Influenzavirus A . Außerdem zeigten 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazide Wirksamkeit gegen das Coxsackievirus B4 .

- Indolderivate, einschließlich dieser Verbindung, besitzen vielfältige biologische Aktivitäten. Dazu gehören antivirale, entzündungshemmende, krebshemmende, antioxidative und antimikrobielle Wirkungen. Forscher erforschen weiterhin ihr therapeutisches Potenzial .

- Das Indolgerüst ist in wichtigen synthetischen Arzneimittelmolekülen vorhanden. Durch die Einarbeitung des Indolkernes können Forscher neue Derivate mit hoher Affinität für mehrere Rezeptoren entwickeln. Diese Verbindungen sind vielversprechend für die Arzneimittelforschung und -behandlung .

Radikale Trifluormethylierung

Sichtbarlicht-induzierte S-Trifluormethylierung

Antivirale Aktivität

Biologisches Potenzial von Indolderivaten

Chemische Synthese und medizinische Anwendungen

Wirkmechanismus

Target of Action

Compounds containing a trifluoromethyl group are often used in pharmaceuticals and agrochemicals due to their ability to form stable carbon-fluorine bonds .

Biochemical Pathways

Compounds with a trifluoromethyl group can affect various biochemical pathways due to their reactivity .

Pharmacokinetics

The presence of a trifluoromethyl group can influence these properties, as trifluoromethyl groups are known to enhance the metabolic stability of compounds .

Result of Action

The presence of a trifluoromethyl group can influence these effects, as trifluoromethyl groups can enhance the potency and selectivity of compounds .

Action Environment

The presence of a trifluoromethyl group can influence these factors, as trifluoromethyl groups can enhance the stability of compounds .

Eigenschaften

IUPAC Name |

ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2S2/c1-2-25-16(24)13-15(21-14(23-22-13)12-7-4-8-26-12)27-11-6-3-5-10(9-11)17(18,19)20/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZCSKGKKCWGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)SC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2546509.png)

![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)

![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)

![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)

![ethyl 4-[(4-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate](/img/structure/B2546530.png)